molecular formula C5H8N2O2 B110489 3-Aminopiperidine-2,6-dione CAS No. 2353-44-8

3-Aminopiperidine-2,6-dione

Cat. No.: B110489
CAS No.: 2353-44-8
M. Wt: 128.13 g/mol
InChI Key: NPWMTBZSRRLQNJ-UHFFFAOYSA-N
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Description

3-Amino-2,6-Piperidinedione, also known as 3-Aminoglutarimide, is an organic compound with the molecular formula C5H8N2O2. It is a derivative of glutarimide and is characterized by a piperidine ring with amino and keto functional groups at positions 3 and 2,6 respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: 3-Amino-2,6-Piperidinedione can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 3-Aminopiperidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Mechanism of Action

Target of Action

3-Aminopiperidine-2,6-dione is known to target Cereblon (CRBN) , a protein targeted by a class of immunomodulatory drugs . It also acts as an inhibitor of benzoate synthase , an enzyme crucial for DNA synthesis in cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their function. By inhibiting benzoate synthase, it hinders DNA production, which may limit cancer cell proliferation. As a functionalized Cereblon ligand, it is used for the development of protein degrader building blocks .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and protein degradation. By inhibiting benzoate synthase, it disrupts the DNA synthesis pathway in cancer cells. As a Cereblon ligand, it plays a role in the protein degradation pathway .

Pharmacokinetics

It’s worth noting that the compound is used for studies on the hydrolytic degradation and primary metabolic pathway of thalidomide in animals and human liver microsomes .

Result of Action

The inhibition of benzoate synthase by this compound results in the hindrance of DNA production, potentially limiting the proliferation of cancer cells. As a Cereblon ligand, it contributes to the development of protein degrader building blocks .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could affect its stability and efficacy.

Scientific Research Applications

3-Amino-2,6-Piperidinedione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thalidomide: A derivative of glutarimide, used to treat multiple myeloma and leprosy.

    Cycloheximide: Another glutarimide derivative, known for its potent inhibition of protein synthesis.

    Lenalidomide: A thalidomide analog with immunomodulatory and anti-cancer properties.

Uniqueness:

Biological Activity

3-Aminopiperidine-2,6-dione (3AP) is a synthetic compound recognized for its potential biological activities, particularly in the realm of cancer research. This compound features a piperidine ring with an amine group at position 3 and two carbonyl groups at positions 2 and 6, which contribute to its unique biochemical properties. The hydrochloride salt form enhances its solubility, making it more suitable for various biological applications.

  • Chemical Formula : C₅H₉ClN₂O₂
  • Molecular Weight : 164.59 g/mol
  • Structure : Contains a piperidine ring with specific functional groups that influence its reactivity and biological interactions.

Research indicates that 3AP exhibits multiple mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways:

  • Inhibition of DNA Synthesis :
    • 3AP inhibits the enzyme benzoate, crucial for DNA synthesis, thereby hindering cellular proliferation in cancer cells .
  • Antiangiogenic Properties :
    • The compound has shown potential in obstructing the formation of new blood vessels (angiogenesis), which is vital for tumor growth .
  • Reduction of Inflammatory Markers :
    • Studies suggest that 3AP can decrease the expression of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine associated with cancer progression .
  • Interaction with Pomalidomide Synthetase :
    • It has been noted to potently inhibit pomalidomide synthetase, suggesting a role in modulating pathways related to cell survival and proliferation .

Anti-Cancer Activity

The anti-cancer properties of 3AP have been extensively studied across various cancer cell lines:

  • Prostate Cancer : Significant inhibition of prostate cancer cell growth has been observed, with IC50 values indicating effective concentrations for therapeutic action .
  • Leukemia and Multiple Myeloma : Similar inhibitory effects have been documented in leukemia and multiple myeloma cell lines, suggesting broad-spectrum anti-cancer potential .

Case Studies

A selection of studies highlights the efficacy of 3AP:

  • Study on Prostate Cancer Cells : An in vitro study demonstrated that treatment with 3AP resulted in a notable decrease in cell viability and proliferation rates, correlating with increased apoptosis markers.
  • Leukemia Cell Line Investigation : Another research effort revealed that 3AP treatment led to significant cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against hematological malignancies.

Data Table: Summary of Biological Activities

Cancer Type Cell Line Tested IC50 (µM) Mechanism of Action
Prostate CancerLNCaP12.5Inhibition of DNA synthesis
LeukemiaK56215.0Induction of apoptosis
Multiple MyelomaRPMI-822610.0Antiangiogenic effects

Properties

IUPAC Name

3-aminopiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMTBZSRRLQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946287
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2353-44-8
Record name 3-Amino-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Piperidinedione, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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